3,4-Dimethyl-5-pyrazolone

説明

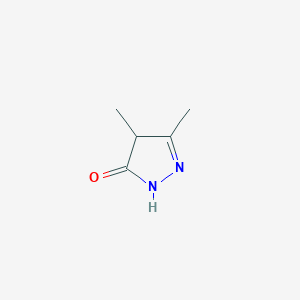

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCIXKQBKWRGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271100 | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-22-4 | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-5-pyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethyl-5-pyrazolone (CAS No. 6628-22-4), a heterocyclic organic compound belonging to the pyrazolone family. While this specific isomer is less documented than its counterparts, this paper collates available data and infers potential characteristics based on the well-established chemistry of the pyrazolone scaffold. This guide will cover the compound's core properties, plausible synthetic routes, expected reactivity, and potential applications in medicinal chemistry and drug development, offering a valuable resource for researchers in the field.

Introduction: The Pyrazolone Scaffold in Drug Discovery

The pyrazolone ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Since the discovery of antipyrine in the late 19th century, pyrazolone derivatives have been integral to the development of numerous therapeutic agents. These compounds exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties[1]. The continued interest in this scaffold stems from its synthetic accessibility and the tunable nature of its biological functions through substitution at various positions of the pyrazole ring. This guide focuses on the specific, yet less-explored isomer, this compound, aiming to provide a foundational understanding for its potential exploration in drug discovery programs.

Core Properties of this compound

Definitive experimental data for this compound is sparse in readily available literature. However, based on supplier information and the general properties of pyrazolones, we can establish a foundational profile.

| Property | Value | Source |

| CAS Number | 6628-22-4 | [2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Off-White Solid | Inferred from supplier data |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported for this specific isomer and are often confounded with data for other dimethylpyrazolone isomers.

Tautomerism

A key feature of 5-pyrazolones is their existence in multiple tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, pH, and the nature of substituents on the ring. For this compound, the likely tautomeric forms are depicted below. Understanding this tautomerism is critical as it dictates the compound's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The most established method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative[1]. For the synthesis of this compound, the logical precursors would be a C4-methylated β-ketoester, such as methyl acetoacetate (2-methyl-3-oxobutanoate), and methylhydrazine.

Proposed Synthetic Pathway: Knorr-Type Condensation

The reaction proceeds via the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.

Caption: Proposed Knorr-type synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on established Knorr synthesis procedures and requires experimental validation.

Materials:

-

Methyl acetoacetate

-

Methylhydrazine

-

Ethanol (or glacial acetic acid)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Crystallization dishes

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl acetoacetate (1 equivalent) in ethanol.

-

Slowly add methylhydrazine (1 equivalent) to the stirred solution. The addition may be exothermic, and cooling might be necessary to control the reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the functionalities present in its tautomeric forms.

-

Nucleophilicity at C4: The CH-tautomer possesses an active methylene group at the C4 position, which is nucleophilic and can participate in various C-C bond-forming reactions. However, in the case of this compound, this position is substituted with a methyl group, which will sterically hinder and electronically deactivate it towards many electrophilic substitution reactions that are common for other pyrazolones.

-

Ambident Nucleophilicity: The NH and OH tautomers present ambident nucleophiles, with potential reaction sites at the nitrogen and oxygen atoms. Alkylation and acylation reactions can occur at these positions, with the regioselectivity depending on the reaction conditions (solvent, base, and electrophile).

-

Electrophilicity of the Carbonyl Group: The carbonyl group in the CH- and NH-forms can act as an electrophile, undergoing reactions with strong nucleophiles.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

CH₃ at C3: A singlet in the range of δ 2.0-2.5 ppm.

-

CH₃ at C4: A doublet in the range of δ 1.2-1.6 ppm, coupled to the proton at C4.

-

H at C4: A quartet in the range of δ 3.0-3.5 ppm, coupled to the methyl group at C4.

-

NH proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

C=O: A signal in the downfield region, typically δ 170-180 ppm.

-

C3: A signal around δ 150-160 ppm.

-

C5: A signal around δ 140-150 ppm.

-

C4: A signal around δ 40-50 ppm.

-

CH₃ carbons: Signals in the upfield region, typically δ 10-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: A broad absorption in the range of 3100-3300 cm⁻¹.

-

C=O stretch: A strong absorption in the range of 1650-1700 cm⁻¹.

-

C=N stretch: An absorption in the range of 1580-1620 cm⁻¹.

-

C-H stretches: Absorptions in the range of 2850-3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrazolone ring.

Potential Applications in Drug Development

Given the broad biological activities of the pyrazolone scaffold, this compound represents an interesting starting point for the design of novel therapeutic agents. The presence of the methyl group at the C4 position, which is often a site for metabolic modification in other pyrazolones, could potentially lead to derivatives with altered pharmacokinetic profiles.

Areas for Exploration

-

Anti-inflammatory Agents: Many pyrazolone derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.

-

Analgesics: The historical success of antipyrine paves the way for the exploration of new pyrazolone-based analgesics.

-

Antimicrobial Agents: The pyrazolone nucleus is present in various compounds with antibacterial and antifungal properties.

-

Anticancer Therapeutics: Certain pyrazolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases.

The synthesis of a library of derivatives based on the this compound core, followed by high-throughput screening, could uncover novel bioactive compounds.

Caption: A typical drug discovery workflow starting from this compound.

Conclusion

This compound, while currently underrepresented in the scientific literature, holds potential as a valuable building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its known properties and, by drawing parallels with the broader class of pyrazolones, has outlined its probable synthetic pathways, reactivity, and areas for therapeutic exploration. Further experimental validation of the data presented herein is crucial and will undoubtedly open new avenues for the application of this intriguing molecule in the development of novel pharmaceuticals.

References

[1] Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. Available at: [Link]

[3] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

[4] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters - ACS Publications. Available at: [Link]

[5] 3,5-Dimethylpyrazole. PubChem. Available at: [Link]

[6] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. Available at: [Link]

[7] Bioorthogonal 4H-pyrazole “click” reagents. National Institutes of Health. Available at: [Link]

[8] [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

3,4-Dimethyl-5-pyrazolone chemical structure and IUPAC name

An In-depth Technical Guide to 3,4-Dimethyl-5-pyrazolone

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. We will delve into its core attributes, including its precise chemical structure, IUPAC nomenclature, and key physicochemical properties. This guide offers a detailed, field-proven protocol for its synthesis via the classical Knorr pyrazolone condensation, complete with a mechanistic discussion. Furthermore, we will explore its spectroscopic characteristics, potential applications as a versatile chemical intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound exists in a state of tautomeric equilibrium, which is crucial for understanding its reactivity.

-

IUPAC Name: 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-one

-

Common Name: this compound

-

Synonyms: 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-one[1]

Tautomerism

Pyrazolones exhibit keto-enol tautomerism. The molecule can exist as the ketone form (amide), the enol form (hydroxy-pyrazole), or the imine form. The equilibrium between these forms is influenced by the solvent, pH, and temperature, which in turn affects the compound's reactivity and spectroscopic signature.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties is essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | Off-White Solid | [1] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Mechanistic Insights

Synthetic Principle: Knorr Pyrazolone Synthesis

The most direct and widely adopted method for synthesizing 5-pyrazolones is the Knorr cyclocondensation reaction. This process involves the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the specific precursors are ethyl 2-methylacetoacetate and hydrazine hydrate . The use of hydrazine hydrate (N₂H₄·H₂O) as opposed to a substituted hydrazine (e.g., methylhydrazine) is critical to ensure the resulting pyrazolone ring is unsubstituted at the N1 position.

The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard methodologies for pyrazolone synthesis.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methylacetoacetate (0.10 mol, 14.42 g) in absolute ethanol (100 mL).

-

Expert Insight: Absolute ethanol is used as the solvent to prevent competitive hydrolysis of the ester starting material, which would reduce the yield.

-

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.11 mol, 5.51 g) dropwise at room temperature. The addition should be controlled to manage a mild exotherm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours.

-

Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the β-ketoester spot indicates reaction completion.

-

-

Isolation: After cooling to room temperature, reduce the solvent volume to approximately one-third using a rotary evaporator. The product will begin to precipitate. Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Recrystallization: For obtaining a high-purity product, recrystallize the solid from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the resulting off-white crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[4]

-

¹H NMR (in DMSO-d₆):

-

δ ~1.1-1.3 ppm (doublet): Methyl protons at the C4 position, coupled to the C4 proton.

-

δ ~2.0-2.2 ppm (singlet): Methyl protons at the C3 position.

-

δ ~3.2-3.4 ppm (quartet): Proton at the C4 position.

-

δ ~9.0-11.0 ppm (two broad singlets): Two N-H protons, which are exchangeable with D₂O. The exact chemical shifts can vary depending on the dominant tautomeric form.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~10-20 ppm: Two signals corresponding to the two methyl carbons.

-

δ ~45-55 ppm: Signal for the C4 carbon.

-

δ ~155-165 ppm: Signal for the C3 carbon.

-

δ ~170-180 ppm: Signal for the C5 carbonyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~3200 cm⁻¹ (broad): N-H stretching vibrations.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

-

~1700 cm⁻¹ (strong): C=O (amide) stretching, characteristic of the keto tautomer.

-

~1600 cm⁻¹: C=N stretching.

-

-

Mass Spectrometry (MS):

Applications in Research and Industry

This compound is primarily valued as a versatile synthetic intermediate.[1] The pyrazolone core is a "privileged scaffold" in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: Pyrazolone derivatives are well-known for their broad range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5] This compound serves as a key building block for the synthesis of more complex, biologically active molecules.

-

Agrochemicals: The pyrazolone nucleus is present in various herbicides and insecticides.

-

Dye and Pigment Industry: Pyrazolone derivatives are used as coupling components in the synthesis of azo dyes, which are known for their vibrant yellow, orange, and red colors and are used in textiles, inks, and plastics.[5]

Safety and Handling

-

General Handling:

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

First Aid Measures (General Recommendations):

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medical and Chemical Sciences, 4(1), 42-52.

- Al-Omar, M. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%.

Sources

physical and chemical properties of 3,4-Dimethyl-5-pyrazolone

An In-depth Technical Guide to 3,4-Dimethyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS RN: 6628-22-4). Pyrazolone scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and proven biological activity. This document delves into the compound's structural characteristics, including its tautomeric nature, and summarizes its known physicochemical properties. A detailed, field-proven protocol for its synthesis via classical condensation is provided, along with an analysis of its chemical reactivity. Furthermore, this guide outlines standard analytical techniques for characterization and discusses critical safety and handling considerations. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Strategic Importance

The pyrazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, particularly in the anti-inflammatory and analgesic classes.[1] These five-membered heterocyclic compounds serve as versatile intermediates for synthesizing a wide array of more complex bioactive molecules and functional materials.[2] this compound, a specific isomer within this class, offers a unique substitution pattern that influences its reactivity and potential applications. Unlike its more common 3-methyl-5-pyrazolone counterpart, the presence of a methyl group at the C4 position sterically and electronically modifies the ring's active methylene site, precluding common derivatization pathways like Knoevenagel condensation and guiding reactivity towards other positions.[2] This guide serves as a technical resource, consolidating available data and providing expert insights into the handling and application of this specific chemical entity.

Identification and Nomenclature

Correctly identifying a chemical compound is critical for experimental reproducibility and safety.

-

Synonyms: 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-one, 4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one[4][5]

-

IUPAC Name (Enol Form): 4,5-dimethyl-1H-pyrazol-3-ol

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application requirements. Data for this specific isomer is limited, and some conflicting reports exist in commercial supplier databases. The following table summarizes the most reliable available information.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to white solid/crystalline powder. | [4] |

| Melting Point | Data is not consistently reported or verified in peer-reviewed literature. One commercial source reports 269-271 °C, which may be anomalous. The corresponding Safety Data Sheet states "No information available". | [6] |

| Boiling Point | No data available; likely to decompose upon strong heating. | [6] |

| Solubility | Reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Expected to have moderate solubility in polar organic solvents. | |

| Density | ~1.25 g/cm³ | [5] |

| Storage | Store in a refrigerator at 2-8°C, in a dry, well-ventilated place away from incompatible materials. | [4] |

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A cornerstone of pyrazolone chemistry is the existence of keto-enol tautomerism. This compound can exist in equilibrium between its keto form (a pyrazolin-5-one) and its enol form (a pyrazol-5-ol). This equilibrium is influenced by the solvent, pH, and temperature, and it dictates the compound's reactivity. The enolic form introduces aromaticity to the ring, enhancing its stability.

Caption: Keto-Enol tautomerism of this compound.

Reactivity Profile

-

N-Substitution: The nitrogen atoms (N1 and N2) are primary sites for alkylation and acylation reactions, allowing for the synthesis of a wide range of derivatives.

-

Electrophilic Substitution: Unlike pyrazolones with an unsubstituted C4 position, this compound is resistant to reactions that target this site, such as Knoevenagel condensations with aldehydes.[2] Electrophilic attack on the ring (e.g., nitration) would require harsh conditions and may lead to a mixture of products or degradation. Studies on the related 3,5-dimethylpyrazole show that nitration can occur at the 4-position, but this site is blocked in the target molecule.[7]

-

Stability: The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents.

Synthesis Methodology

The most direct and established route to pyrazolones is the Paal-Knorr condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, the logical precursors are Ethyl 2-methyl-3-oxobutanoate (also known as methylacetoacetic acid ethyl ester) and hydrazine .

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Causality: This protocol utilizes hydrazine sulfate in an alkaline solution. This is often preferred over using hydrazine hydrate directly, as the in-situ generation of free hydrazine from its salt under controlled temperature allows for a less violent and more manageable reaction exotherm.[8]

-

Preparation of Hydrazine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.2 eq.). The flask should be immersed in an ice-water bath to maintain a low temperature.

-

Addition of β-Ketoester: Once the hydrazine sulfate has fully dissolved and the solution temperature is stable at 0-5 °C, begin the dropwise addition of ethyl 2-methyl-3-oxobutanoate (1.0 eq.) via the dropping funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the cyclization is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation (Workup): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture to a pH of ~5-6 by adding 2M hydrochloric acid. The product will precipitate out of the solution as a solid. The purpose of acidification is to neutralize the excess base and protonate the pyrazolone, decreasing its solubility in the aqueous medium.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl, Na₂SO₄).

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets (or a quartet and a doublet if coupled, depending on the exact tautomeric form and solvent) in the aliphatic region (~1.5-2.5 ppm) corresponding to the two methyl groups (C3-CH₃ and C4-CH₃). A signal for the C4-H proton would also be present. Additionally, broad signals corresponding to the N-H protons (and O-H in the enol form) would be observed, typically downfield, and their position would be highly dependent on the solvent and concentration.

-

¹³C NMR: Signals for the two distinct methyl carbons would appear upfield (~10-20 ppm). Signals for the C3, C4, and C5 carbons of the pyrazolone ring would be observed, with the C5 carbonyl carbon appearing significantly downfield (>160 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the keto tautomer.

-

Broad absorption in the 2500-3400 cm⁻¹ region, indicative of N-H and O-H (from the enol tautomer) stretching.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 112.13 or 113.13, respectively, confirming the molecular weight.

-

Safety and Handling

Specific toxicological data for this compound is not available.[6] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity. Safety information from related pyrazolone analogs should be considered as a baseline for handling procedures.

-

Known Hazards of Analogs: Related compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone are classified as harmful if swallowed and cause serious skin and eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.

-

References

-

Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. [Link]

-

This compound (CAS 6628-22-4). Pharmaffiliates. [Link]

- Preparation method of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one.

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

3,5-dimethylpyrazole. Organic Syntheses Procedure. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

-

4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. Chemchart. [Link]

-

Synthesis of 3,5-Dimethylpyrazole. YouTube. [Link]

-

1,3-Dimethyl-5-pyrazolone. Pengnuo. [Link]

-

SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

-

Supporting Information Construction of Pyrazolone Analogues. The Royal Society of Chemistry. [Link]

Sources

- 1. China 1,3-Dimethyl-5-pyrazolone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 6628-22-4 [chemnet.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jocpr.com [jocpr.com]

- 10. tcichemicals.com [tcichemicals.com]

Topic: 3,4-Dimethyl-5-pyrazolone Tautomerism and Isomerism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone scaffolds are of paramount importance in medicinal chemistry and materials science, largely due to their versatile chemical nature.[1][2][3] A defining characteristic of this heterocyclic system is its capacity for prototropic tautomerism, a dynamic equilibrium that dictates its physicochemical properties, reactivity, and biological interactions.[3][4] This guide provides a comprehensive technical analysis of the tautomeric and isomeric forms of 3,4-dimethyl-5-pyrazolone. We will dissect the structural nuances of the primary tautomers, present robust analytical protocols for their characterization, and explore the underlying principles that govern their equilibrium. This document is designed to serve as a foundational resource for scientists engaged in the research and development of pyrazolone-based compounds.

The Fundamental Concept: Tautomerism in Pyrazolones

Tautomerism is a subtype of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert. This process typically involves the migration of a proton, accompanied by a shift in the location of double bonds. For 5-pyrazolone derivatives, this phenomenon is particularly complex and gives rise to three principal tautomeric forms, commonly referred to as the CH , OH , and NH forms (see Figure 1).[3][5] The relative population of these tautomers is not fixed; it is exquisitely sensitive to environmental factors such as the solvent, temperature, and pH.[2][4] Understanding and controlling this equilibrium is often a critical step in drug design and synthesis, as different tautomers can exhibit vastly different biological activities and chemical stabilities.

Figure 1: The principal tautomeric equilibrium of this compound.

Structural Isomerism vs. Tautomerism

Before delving into the specifics of tautomerism, it is essential to distinguish it from other forms of constitutional isomerism. Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For this compound, a constitutional isomer would be a compound like 3,5-dimethyl-5-pyrazolone or 1,4-dimethyl-5-pyrazolone. These are distinct, stable molecules that do not readily interconvert under normal conditions and would require a chemical reaction to be transformed from one to another. Tautomers, in contrast, are in a state of rapid, reversible equilibrium. This distinction is critical for unambiguous compound identification and mechanistic studies.

Analytical Characterization of Tautomeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and frequently used technique for investigating tautomeric equilibria in solution.[1][4] It allows for the direct observation and quantification of the different tautomeric forms present, provided the rate of interconversion is slow on the NMR timescale.

Causality in Experimental Design: The choice of solvent is the most critical variable in these experiments. A polar, hydrogen-bond-accepting solvent like DMSO-d₆ will stabilize the more polar OH and NH tautomers and slow down the exchange of labile protons (O-H, N-H), making them observable.[5] Conversely, a non-polar solvent like CDCl₃ or C₆D₆ will favor the less polar CH form.[1][5] By comparing spectra in different solvents, one can observe the shift in equilibrium and confirm the identity of each species.

Experimental Protocol: Quantitative ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Repeat this process for a non-polar solvent like CDCl₃.

-

Instrument Configuration: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure maximum resolution of signals from different tautomers. The instrument must be properly tuned and shimmed.

-

Data Acquisition: Acquire a standard quantitative ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T1) to allow for full magnetization recovery, which is critical for accurate integration.

-

Signal Assignment:

-

CH-form: Look for a characteristic singlet or multiplet for the proton at the C4 position.

-

OH-form: Identify a broad singlet corresponding to the hydroxyl (O-H) proton. This signal will disappear upon the addition of a drop of D₂O (a confirmatory test).

-

NH-form: A broad singlet for the N-H proton will be visible, which will also exchange with D₂O.

-

The methyl group signals for each tautomer will appear at slightly different chemical shifts.

-

-

Quantification: Carefully integrate the non-exchangeable proton signals that are unique to each tautomer (e.g., a methyl signal or a C4-H signal). The relative ratio of the integrals corresponds directly to the molar ratio of the tautomers in the solution. For instance, a study on the closely related 1-phenyl-3-methyl-5-pyrazolone in DMSO-d6 showed a preponderance of the OH-form (81%), with smaller amounts of the CH (13%) and NH (6%) forms.[5] A similar trend favoring the OH form in polar aprotic solvents can be anticipated for the 3,4-dimethyl analog.

Figure 2: A self-validating workflow for NMR-based tautomer analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present, which are distinct for each tautomer.[2][6] This technique is particularly useful for analyzing solid-state samples (e.g., in a KBr pellet), where one tautomeric form often predominates.[1][7]

-

OH-form: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch.

-

NH-form: A sharper absorption band in the 3100-3500 cm⁻¹ region from the N-H stretch.

-

CH/NH-forms: A strong C=O stretching band, typically between 1650-1720 cm⁻¹. The absence or significant weakening of this band is strong evidence for the predominance of the OH-form.[1]

Table 1: Diagnostic Spectroscopic Signatures for Tautomers of this compound

| Tautomeric Form | Key ¹H NMR Features (in DMSO-d₆) | Key ¹³C NMR Features | Key IR Bands (cm⁻¹) |

| CH-form | Singlet for C4-H proton | C5 (C=O) signal ~170 ppm | Strong C=O stretch (~1700) |

| OH-form | Broad, exchangeable O-H singlet | C5 (C-OH) signal ~155-160 ppm | Broad O-H stretch (3200-3600) |

| NH-form | Broad, exchangeable N-H singlet | C5 (C=O) signal ~165-170 ppm | N-H stretch (~3300), C=O stretch (~1680) |

(Note: Specific chemical shifts and frequencies are approximate and can be influenced by solvent, concentration, and temperature.)

Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is a function of the relative thermodynamic stability of the tautomers under a given set of conditions.

-

Solvent Effects: This is arguably the most significant factor.[4] As demonstrated in the NMR protocol, polar solvents stabilize the more polar OH and NH tautomers via dipole-dipole interactions and hydrogen bonding.[5] Non-polar solvents favor the less polar CH form.

-

Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring can influence tautomer preference.[6] Electron-donating groups tend to favor the CH form, while electron-withdrawing groups can shift the equilibrium.[3]

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lead to the predominance of a single tautomeric form, which is frequently the OH or NH form to maximize hydrogen bonding networks.[1][7]

-

Temperature: Changes in temperature can alter the equilibrium constant (K_eq). Low-temperature NMR studies can be employed to "freeze out" the equilibrium, sharpening the signals of individual tautomers and simplifying spectral analysis.[4]

Conclusion

The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A robust, multi-technique analytical approach, spearheaded by high-field NMR spectroscopy, is essential for the accurate characterization and quantification of the tautomeric forms. For any researcher in drug development or synthetic chemistry, a deep, mechanistic understanding of this dynamic equilibrium is not optional—it is fundamental to predicting molecular behavior, ensuring batch-to-batch consistency, and ultimately, designing more efficacious and reliable chemical entities.

References

-

Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4669. [Link]

-

Stanovnik, B., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(9), 1437. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Mrozek, A., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

-

Saeed, A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

-

Ghahremanzadeh, R., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

-

Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron, 21(12), 3351-3361. [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Tautomerism in the 5-pyrazolone series / Tetrahedron, 1965 [sci-hub.box]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Pyrazolone Derivatives

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure for the development of a multitude of therapeutic agents. First introduced to medicine in the late 19th century with the synthesis of antipyrine, pyrazolone derivatives have demonstrated a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive exploration of the diverse pharmacological landscape of these heterocyclic compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize key structure-activity relationship insights. This document is structured to serve not as a rigid template, but as a dynamic guide to understanding and harnessing the therapeutic potential of pyrazolone derivatives.

The Pyrazolone Core: A Privileged Scaffold

Pyrazolone is a five-membered heterocyclic lactam ring containing two adjacent nitrogen atoms and a carbonyl group.[1][2] Its chemical versatility and amenability to substitution at various positions have allowed for the creation of vast chemical libraries, leading to the discovery of compounds with a wide array of pharmacological effects.[3] From the first-generation analgesic and antipyretic agent, antipyrine, to modern multi-target therapeutic candidates, the pyrazolone nucleus continues to be a focal point of drug discovery.[1][4] The inherent biological activity of the core, combined with the ability to modulate properties like lipophilicity, electronic distribution, and steric hindrance through targeted synthesis, underpins its status as a privileged scaffold.

A common and efficient synthetic route involves the Knorr pyrazole synthesis, where a hydrazine (e.g., phenylhydrazine) is reacted with a 1,3-dicarbonyl compound like ethyl acetoacetate.[2][5][6] The resulting pyrazolone can be further functionalized, for instance, through condensation with various aromatic aldehydes, to generate diverse derivatives.[1][5][6]

General Synthesis Workflow

The logical progression from compound synthesis to biological validation is critical. The following workflow illustrates a standard pathway in pyrazolone drug discovery, ensuring that synthetic efforts are directly linked to rigorous biological evaluation.

Caption: Pyrazolone derivatives can mitigate neuroinflammation by inhibiting the NF-κB/TNF-α pathway.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a standard in vivo model for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that reliably induces seizures in rodents, and a compound's ability to delay the onset or prevent seizures indicates its efficacy.

Methodology:

-

Animal Preparation: Swiss albino mice are grouped as described in the anti-inflammatory protocol.

-

Compound Administration: The vehicle, a standard anticonvulsant (e.g., Diazepam, 1 mg/kg), or the test pyrazolone derivative (e.g., 10, 20, 30 mg/kg) is administered intraperitoneally.

-

Seizure Induction: 30-60 minutes after treatment, PTZ (e.g., 90 mg/kg) is injected subcutaneously or intraperitoneally to induce seizures.

-

Observation: Each mouse is immediately placed in an individual observation cage and monitored for 30 minutes.

-

Endpoints Recorded:

-

Latency to Myoclonic Jerks: Time from PTZ injection to the first whole-body twitch.

-

Latency to Tonic-Clonic Seizures: Time to the onset of a full seizure with loss of righting reflex.

-

Mortality Rate: Percentage of animals that do not survive within the observation period.

-

-

Self-Validation: A significant increase in seizure latency and a decrease in mortality compared to the PTZ-only group validates the anticonvulsant activity of the test compound.

Antimicrobial Activity

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel chemical scaffolds to combat pathogenic microorganisms. [5]Pyrazolone derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. [3][7]

Mechanism of Action

The antimicrobial mechanisms of pyrazolone derivatives are diverse. Some compounds are believed to disrupt bacterial cell membrane integrity, while others may interfere with essential metabolic pathways or inhibit key enzymes necessary for microbial survival. [5][7]Molecular docking studies have identified potential binding interactions with bacterial targets, suggesting a rational basis for their activity. [5]

Experimental Protocol: Agar Cup/Well Diffusion Assay

This is a widely used and reliable in vitro method for preliminary screening of antimicrobial activity. The principle is straightforward: the test compound diffuses from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Methodology:

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into the wells. A solvent control (DMSO only) and a standard antibiotic (e.g., Ciprofloxacin) must be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter corresponds to greater antimicrobial activity.

Quantitative Data Summary

| Compound ID | Concentration (µg/mL) | Organism | Zone of Inhibition (mm) | Reference |

| IIa | 80 | E. coli | 9.0 | [5] |

| IIa | 80 | S. aureus | 9.5 | [5] |

| Ia | 80 | E. coli | 6.0 | [5] |

| Id | 80 | P. aeruginosa | 7.0 | [5] |

Anticancer Activity

The search for novel anticancer agents has led to the investigation of pyrazolone derivatives, which have shown potent cytotoxic activity against various cancer cell lines. [3][6][7]The carbonyl group within the pyrazolone structure is thought to enhance interactions with biological targets relevant to cancer pathology. [7]

Mechanism of Action

The anticancer effects of pyrazolones can be attributed to several mechanisms, including the inhibition of specific enzymes like fibroblast growth factor receptor (FGFR) or cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival. [3][8]Other derivatives may induce apoptosis (programmed cell death) or disrupt the cell cycle in malignant cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a standard in vitro method for screening potential anticancer drugs. The underlying principle is that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against compound concentration.

Conclusion and Future Prospects

The pyrazolone scaffold is a time-tested and remarkably versatile platform in drug discovery. Its derivatives have yielded clinically successful drugs and continue to provide a rich source of lead compounds for a wide spectrum of diseases, from inflammation and pain to complex neurological disorders and cancer. The ease of synthesis and the ability to fine-tune biological activity through chemical modification ensure that pyrazolones will remain a significant area of research. Future efforts will likely focus on developing derivatives with improved target specificity and multi-target capabilities, particularly for complex diseases like cancer and neurodegeneration, further cementing the legacy of this important heterocyclic core.

References

- Al-Hourani, B. et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

- Klanjšček, M. et al. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society.

- Kumar, D. et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity.

- Ahmad, S. et al. (Date not available).

- Banerjee, J. et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.

- Gerokonstantis, D. T. et al. (Date not available).

- Various Authors. (2022). Pyrazolone – Knowledge and References. Taylor & Francis.

- Abdellatif, K. R. A. et al. (2015).

- Wang, S. et al. (Date not available). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.

- Sharma, P. et al. (Date not available). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmaceutical Sciences and Research.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bioengineer.org [bioengineer.org]

- 8. pubs.acs.org [pubs.acs.org]

The Pyrazolone Scaffold: A Versatile Platform for Modern Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolone core, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry. Its synthetic tractability and diverse pharmacological activities have propelled its derivatives from early analgesics to cutting-edge therapies for a spectrum of complex diseases. This technical guide provides an in-depth exploration of the therapeutic potential of pyrazolones, focusing on their mechanisms of action, key examples, and the experimental workflows used to validate their efficacy.

Anticancer Applications: Targeting Key Signaling Pathways

Pyrazolone derivatives have emerged as a significant class of anticancer agents, primarily through their ability to act as kinase inhibitors, disrupting the signaling pathways that drive tumor growth and proliferation.[1][2]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer activity of many pyrazolone compounds stems from their ability to target and inhibit various protein kinases that are often dysregulated in cancer.[2][3] These kinases are crucial components of signaling pathways, such as the PI3K-Akt-mTOR and MAPK/ERK pathways, which regulate cell survival, proliferation, and apoptosis.[2][3] By inhibiting these kinases, pyrazolone derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.[4]

Key kinase targets for pyrazolone-based inhibitors include:

-

Akt (Protein Kinase B): A serine/threonine kinase central to the PI3K-Akt-mTOR pathway, promoting cell survival and proliferation.[3]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

-

Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.[1]

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, often implicated in B-cell malignancies.[1]

-

BRAF V600E: A mutated protein kinase found in various cancers, including melanoma.[4]

Beyond kinase inhibition, pyrazolone derivatives can also induce apoptosis through the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the activation of caspases.[4]

Diagram of Pyrazolone's Role in a Simplified Kinase Signaling Pathway

Caption: Pyrazolone derivatives can inhibit key kinases like EGFR and Akt, disrupting downstream signaling and promoting apoptosis while inhibiting cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyrazolone derivatives is often quantified using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| KA5 | HepG2 (Hepatocellular Carcinoma) | 8.5 | [5] |

| Sorafenib (Control) | HepG2 (Hepatocellular Carcinoma) | 4.51 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyrazolone compounds on cancer cell lines.

Materials and Apparatus:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazolone compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazolone compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Applications: A Broad Spectrum of Activity

Pyrazolone derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7]

Mechanism of Action

The precise mechanisms of antimicrobial action for all pyrazolone derivatives are not fully elucidated, but they are known to interfere with essential cellular processes in microorganisms. Potential mechanisms include the disruption of cell wall synthesis, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways.

Spectrum of Activity and Quantitative Data

The antimicrobial efficacy of pyrazolone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone 21a | Staphylococcus aureus | 62.5 - 125 | [8] |

| Hydrazone 21a | Candida albicans | 2.9 - 7.8 | [8] |

| Imidazo[2,1-b][1,3,4]thiadiazole derivatives | Gram-negative and Gram-positive bacteria | <0.24 | [7] |

| Compound 5c | MRSA | 521 µM | [9] |

| Compound 5c | Pseudomonas aeruginosa | 2085 µM | [9] |

Neuroprotective Applications: The Case of Edaravone

Edaravone, a pyrazolone derivative, is a potent neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[10][11] Its primary mechanism of action is as a free radical scavenger, mitigating the oxidative stress that contributes to neuronal damage in these conditions.[11]

Mechanism of Action: Combating Oxidative Stress

Edaravone's neuroprotective effects are multifaceted and center on its ability to neutralize harmful free radicals.[11] Key aspects of its mechanism include:

-

Free Radical Scavenging: Edaravone directly scavenges various reactive oxygen species (ROS), including hydroxyl radicals, thereby preventing them from damaging cellular components.[11]

-

Inhibition of Lipid Peroxidation: It inhibits the chain reaction of lipid peroxidation in cell membranes, preserving their integrity and function.[11]

-

Activation of the Nrf2 Pathway: Edaravone has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[12]

-

Anti-inflammatory Effects: By reducing oxidative stress, edaravone also helps to decrease the production of pro-inflammatory cytokines.[11]

Diagram of Edaravone's Neuroprotective Mechanism

Caption: Edaravone protects neurons by directly scavenging ROS, inhibiting lipid peroxidation, and activating the Nrf2 antioxidant response pathway.

Anti-inflammatory and Analgesic Applications: COX-2 Inhibition

The anti-inflammatory and analgesic properties of many pyrazolone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[14] By selectively inhibiting COX-2 over COX-1, pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][15] This selective inhibition reduces the production of pro-inflammatory prostaglandins, as well as other inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[15]

In Vivo Models for Evaluation

The anti-inflammatory activity of pyrazolone derivatives is commonly assessed using in vivo models such as the carrageenan-induced paw edema model in rats.[16][17][18] In this model, the reduction in paw swelling after administration of the test compound is measured as an indicator of its anti-inflammatory efficacy.

Synthesis of the Pyrazolone Core and Its Derivatives

The versatility of the pyrazolone scaffold is, in part, due to its straightforward synthesis. The most common method involves the condensation of a β-ketoester with a hydrazine derivative.[19]

General Synthesis Protocol for the Pyrazolone Core

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., a few drops of acid or base)

Procedure:

-

Dissolve the β-ketoester and the hydrazine derivative in a suitable solvent in a round-bottom flask.

-

Heat the reaction mixture under reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent.

Diagram of a General Pyrazolone Synthesis Workflow

Caption: A typical workflow for the synthesis of pyrazolone derivatives involves condensation, reaction monitoring, work-up, and purification.

Functionalization of the Pyrazolone Ring

The pyrazolone core can be readily functionalized at various positions to modulate its pharmacological properties. For example, the C4 position is particularly amenable to electrophilic substitution, allowing for the introduction of a wide range of functional groups.[4]

Conclusion and Future Perspectives

The pyrazolone scaffold continues to be a highly valuable platform in drug discovery and development. Its diverse and potent pharmacological activities, coupled with its synthetic accessibility, ensure its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of pyrazolone derivatives with enhanced target specificity and improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this versatile heterocyclic system. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation pyrazolone-based drugs.

References

- Hassan, R.A. et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorg Med Chem, 130, 118348.

- Anonymous. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

-

Tageldin, G. et al. (n.d.). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][3][4][6]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents.

- Anonymous. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J. Org. Chem.

- Eller, G.A., & Holzer, W. (n.d.). A one-step synthesis of pyrazolone.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Nakagawa, T. et al. (2006).

- Anonymous. (n.d.).

- Dagli, S. et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.

- Anonymous. (2024).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.

- Anonymous. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- Guo, S. et al. (n.d.).

- Anonymous. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Anonymous. (2011). Spotlight on eltrombopag in treatment-refractory chronic primary immune thrombocytopenia.

- Anonymous. (2022).

- Anonymous. (2015).

- Anonymous. (2022).

- Anonymous. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (2023).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.

- Anonymous. (n.d.). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection.

- Anonymous. (n.d.).

- Hassan, R.A. et al. (2025).

- Cetin, A. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.

- Anonymous. (n.d.). Eltrombopag Interactions Checker.

- Anonymous. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.

- Anonymous. (n.d.). Mic-values of synthesized compounds against various microorganisms.

- Anonymous. (2024).

- Anonymous. (n.d.). DPPH and ABTS assay antioxidant activity of synthesized compounds.

- Anonymous. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.

- Anonymous. (n.d.).

- Tiezza, M.D. et al. (n.d.). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics.

- Anonymous. (n.d.). Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile.

- Anonymous. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Anonymous. (n.d.). COX Inhibitors.

- Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 5. pjps.pk [pjps.pk]

- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 12. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 16. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Enduring Legacy of the Pyrazolone Core: A Technical Guide to its Discovery, Synthesis, and Evolving Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of pyrazolone compounds. From their serendipitous discovery in the late 19th century to their continued relevance in modern medicinal chemistry, pyrazolones represent a versatile scaffold with a rich history of therapeutic innovation. This document delves into the foundational Knorr synthesis, details the mechanisms of action of key derivatives, explores their diverse pharmacological activities beyond analgesia, and provides practical insights into their synthesis and structure-activity relationships. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

A Serendipitous Beginning: The Dawn of Pyrazolone Chemistry

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr unexpectedly produced a novel heterocyclic compound through the condensation of ethyl acetoacetate and phenylhydrazine.[3] This compound, initially named antipyrine and later known as phenazone, was found to possess potent antipyretic and analgesic properties.[1][4] This discovery marked a pivotal moment in medicinal chemistry, as antipyrine became one of the first synthetic drugs to be widely used, heralding a new era of drug discovery.[1] The foundational reaction, now known as the Knorr pyrazole synthesis, remains a cornerstone of pyrazolone chemistry.[2]

The initial success of antipyrine spurred further research, leading to the development of a series of derivatives with modified properties. Notably, the synthesis of aminopyrine in 1897 and dipyrone (metamizole) in 1922 expanded the therapeutic arsenal of pyrazolone-based drugs.[2][5] However, the history of these compounds is also marked by concerns over their safety, particularly the risk of agranulocytosis, a severe and potentially fatal blood disorder.[6][7] This has led to the withdrawal or restricted use of some pyrazolone derivatives in several countries.[5][7]

The timeline below highlights some of the key milestones in the discovery and development of pyrazolone compounds:

The Chemical Core: Synthesis and Reactivity

The pyrazolone ring is a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. The classical and most fundamental method for its synthesis is the Knorr pyrazole synthesis.[2]

The Knorr Pyrazole Synthesis: A Foundational Protocol